molecular formula C14H8Br3NO B11783708 2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole

2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole

Cat. No.: B11783708
M. Wt: 445.93 g/mol
InChI Key: ALNYUNNEVJJHMV-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of bromine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromobenzoyl chloride with o-aminophenol in the presence of a base to form the oxazole ring. The dibromomethyl group can be introduced through bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial due to the use of bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)benzo[d]oxazole: Lacks the dibromomethyl group but shares the core structure.

    2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole: Contains chlorine instead of bromine on the phenyl ring.

    2-(3-Bromophenyl)-5-methylbenzo[d]oxazole: Contains a methyl group instead of a dibromomethyl group.

Uniqueness

The combination of these substituents can enhance its chemical and biological properties, making it a valuable compound for various research and industrial purposes .

Properties

Molecular Formula

C14H8Br3NO

Molecular Weight

445.93 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(dibromomethyl)-1,3-benzoxazole

InChI

InChI=1S/C14H8Br3NO/c15-10-3-1-2-9(6-10)14-18-11-7-8(13(16)17)4-5-12(11)19-14/h1-7,13H

InChI Key

ALNYUNNEVJJHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)C(Br)Br

Origin of Product

United States

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